![molecular formula C7H4BrNS B1340213 2-Bromothieno[2,3-c]pyridine CAS No. 756477-36-8](/img/structure/B1340213.png)
2-Bromothieno[2,3-c]pyridine
Vue d'ensemble
Description
“2-Bromothieno[2,3-c]pyridine” is a chemical compound with the molecular formula C7H4BrNS . It has a molecular weight of 215.09 and is an off-white solid . The IUPAC name for this compound is 2-bromo-1H-1lambda3-thieno [2,3-c]pyridine .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been a topic of interest in recent research . The synthesis process involves the use of synthetic building blocks and is driven by the structure of the compound . The process also involves the use of cross-coupling reactions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6 (5)10-7/h1-4H . This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 215.09 . More specific physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
Building Blocks for Organic Synthesis
2-Bromothieno[2,3-c]pyridine derivatives serve as critical intermediates in the synthesis of complex molecules. Lucas et al. (2015) outlined the first regioselective bromination of thieno[2,3-b]pyridine, emphasizing the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research due to its ability to undergo subsequent cross-coupling reactions with excellent yields (Lucas et al., 2015).
Fluorescence Studies
The effect of donor-acceptor substituent on the fluorescence behavior of thieno[3, 2-c]pyridine derivatives has been studied, highlighting the significance of 2-bromothieno[3,2-c]pyridine derivatives in understanding the absorption emission properties and fluorescent quantum yield, which is crucial for developing new fluorescent materials (Toche & Chavan, 2013).
Antitumor Activity
Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, synthesized from methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, were evaluated for their growth inhibitory activity on human tumor cell lines, indicating the therapeutic potential of these compounds in cancer treatment. This study exemplifies the application of this compound derivatives in medicinal chemistry and drug development (Queiroz et al., 2011).
Novel Synthetic Routes
Novel synthetic routes utilizing this compound derivatives have been developed for creating highly functionalized molecules. For instance, the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and their evaluation for antitumor activity showcases the utility of these derivatives in synthesizing compounds with potential therapeutic applications, particularly in cancer research (Silva et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 2-Bromothieno[2,3-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
This compound interacts with GRK2 by mimicking ATP, the energy currency of the cell . This compound fits into the ATP binding site of GRK2, inhibiting its activity . The inhibition of GRK2 leads to changes in GPCR signaling, which can have various effects depending on the specific GPCR and the cellular context .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the GPCR signaling pathways . GPCRs are involved in numerous biochemical pathways, including those related to immune response, neurotransmission, cell growth, and more . Therefore, the inhibition of GRK2 can have wide-ranging effects on these pathways .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of GRK2, leading to altered GPCR signaling . This can have various molecular and cellular effects, depending on the specific GPCR and the cellular context . For example, it could potentially affect immune response, neurotransmission, or cell growth .
Analyse Biochimique
Biochemical Properties
2-Bromothieno[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is G protein-coupled receptor kinase 2 (GRK2). The interaction between this compound and GRK2 involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various signaling pathways that are regulated by GRK2, leading to potential therapeutic applications in diseases where GRK2 is implicated .
Additionally, this compound has been shown to interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and function of the target proteins, further highlighting the compound’s versatility in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways involved in cell survival and proliferation. This effect is mediated through the inhibition of GRK2 and other kinases, leading to altered gene expression and activation of apoptotic pathways .
In addition to its pro-apoptotic effects, this compound can also influence cellular metabolism. By modulating the activity of enzymes involved in metabolic pathways, the compound can alter the levels of key metabolites and affect cellular energy production. This can have downstream effects on cell growth, differentiation, and overall function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the target enzyme. This binding can occur through various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibition of enzyme activity can lead to downstream effects on cellular signaling pathways and gene expression .
Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to the compound can lead to cumulative effects on cellular processes. For example, long-term treatment with this compound has been associated with sustained inhibition of GRK2 activity, resulting in persistent changes in cell signaling and gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound has been shown to exert therapeutic effects by modulating enzyme activity and cellular signaling pathways without causing significant toxicity .
At higher doses, this compound can induce adverse effects, including toxicity and organ damage. These toxic effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress . Therefore, careful consideration of dosage is essential when evaluating the compound’s potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biochemical properties and contribute to the overall effects of the compound on cellular function.
Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in the levels of metabolites and affect cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals .
For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, the compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The specific localization of this compound can have significant implications for its biochemical properties and potential therapeutic applications.
Propriétés
IUPAC Name |
2-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCWAYSRWHURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478179 | |
| Record name | 2-bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756477-36-8 | |
| Record name | 2-bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


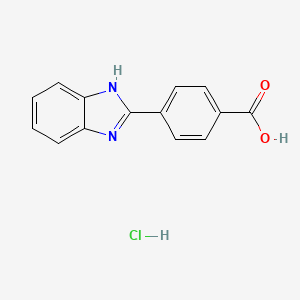
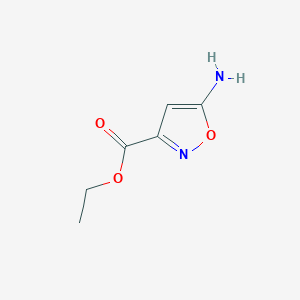
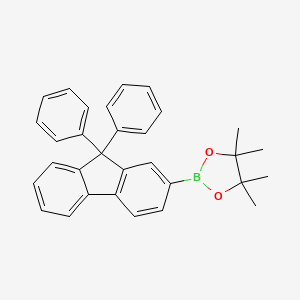
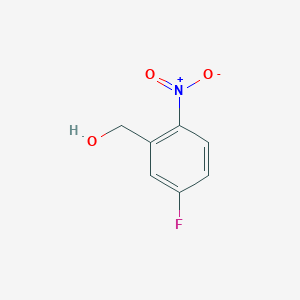
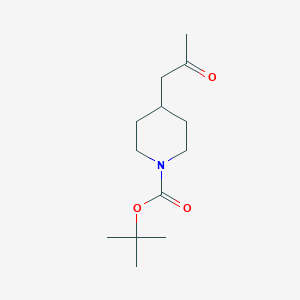
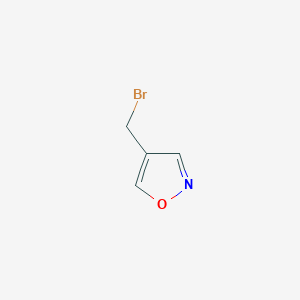
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)




![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)


